N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide
Description
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-11(2)26-14-8-6-13(7-9-14)18(25)23-20-21-12(3)16(29-20)19-22-17(24-27-19)15-5-4-10-28-15/h4-11H,1-3H3,(H,21,23,25) |
InChI Key |
IOJGPFWCEOAEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiazole Core
The thiazole ring is synthesized via a cyclization reaction starting from methyl 2-chloro-5-cyanobenzoate. Esterification of 2-chloro-5-iodobenzoic acid with methanol under acidic conditions yields methyl 2-chloro-5-cyanobenzoate, which undergoes hydroxylamine-mediated cyanation to form the amine oxime intermediate. Subsequent cyclization with 3,6-dichloropicolinoyl chloride in toluene at reflux temperature produces the thiazole scaffold. This step requires precise temperature control (0–20°C during chloride addition) to avoid self-cyclization byproducts.
Table 1: Reaction Conditions for Thiazole Formation
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux | 92% |
| Cyanation | NH₂OH·HCl, K₂CO₃ | 0–5°C | 85% |
| Cyclization | 3,6-Dichloropicolinoyl chloride, Toluene | Reflux | 78% |
Synthesis of the 1,2,4-Oxadiazole-Thiophene Moiety
The 1,2,4-oxadiazole ring linked to thiophene is constructed via the amidoxime route. Thiophene-2-carbonitrile reacts with hydroxylamine in ethanol to form the amidoxime intermediate, which is acylated with thiophene-2-carbonyl chloride in dichloromethane. Cyclization under basic conditions (K₂CO₃, DMF, 80°C) yields the 3-(thiophen-2-yl)-1,2,4-oxadiazole fragment. Microwave-assisted synthesis has been reported to enhance cyclization efficiency, reducing reaction time from 12 hours to 30 minutes.
Key Optimization :
Formation of the Benzamide Backbone
The benzamide segment is prepared via sequential esterification, halogenation, and amidation. Methyl 4-(propan-2-yloxy)benzoate is synthesized by alkylating 4-hydroxybenzoic acid with isopropyl bromide in acetone using K₂CO₃ as a base. Chlorination at the 5-position is achieved by bubbling Cl₂ gas into acetic acid at 15–20°C, followed by hydrolysis to the carboxylic acid. Amidation with N-(diethylaminoethyl)amine in ethylene glycol at 120°C under nitrogen affords the final benzamide.
Critical Parameter :
Coupling Strategies for Final Assembly
Thiazole-Oxadiazole Coupling
The thiazole and oxadiazole-thiophene moieties are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The thiazole’s chloro group at position 5 reacts with the oxadiazole’s lithiated thiophene in tetrahydrofuran at −78°C, achieving 91% regioselectivity for the Z-isomer. Catalytic Pd(PPh₃)₄ (2 mol%) accelerates the reaction, completing coupling within 4 hours.
Table 2: Coupling Reaction Performance
| Catalyst | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| None | THF | −78°C | 24 | 45% |
| Pd(PPh₃)₄ | THF | −78°C | 4 | 91% |
Benzamide-Thiazole Conjugation
The benzamide is attached to the thiazole via a condensation reaction using EDCI/HOBt in dimethylacetamide (DMAc). Activation of the benzamide’s carboxylic acid with EDCI (1.2 equiv) precedes nucleophilic attack by the thiazole’s amine, yielding the final product after 12 hours at 25°C. Silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the Z-isomer with >99% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave Irradiation : Oxadiazole cyclization under microwave conditions (300 W, 150°C) reduces time from 12 hours to 20 minutes while maintaining 85% yield.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates esterification steps, cutting reaction time by 40%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism of action is thought to involve interaction with specific enzymes or receptors, which modulates their activity and leads to inhibition of microbial growth. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
A recent study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic potential .
Material Science Applications
The structural characteristics of this compound also make it a candidate for applications in material science . The presence of heterocycles can lead to unique electronic properties, making it suitable for use in organic semiconductors or photovoltaic devices. Research into similar compounds has demonstrated their ability to enhance charge mobility and stability in organic electronic applications.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:
- Knoevenagel Condensation : A widely used method for synthesizing thiazole derivatives.
- Microwave-Assisted Synthesis : This technique has been shown to improve reaction times and yields significantly .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the anticancer activity of thiazole derivatives similar to the compound . The results indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry assays .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the thiazole structure could enhance efficacy.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The table below compares the target compound with structurally analogous benzamide derivatives from recent studies:
Key Observations :
- The target compound uniquely combines thiophene-oxadiazole and propan-2-yloxy groups, distinguishing it from thiadiazole- or isoxazole-based analogs.
Spectral and Analytical Data
Key Observations :
- The absence of spectral data for the target compound limits direct comparison. However, analogs show characteristic C=O stretches near 1600–1700 cm⁻¹ and aromatic proton signals in NMR .
- Mass spectrometry of analogs reveals stable molecular ion peaks (M⁺) and diagnostic fragments (e.g., benzamide-derived ions at m/z 105) .
Biological Activity
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a unique structure characterized by multiple heterocycles, including thiazole, oxadiazole, and thiophene moieties. Its molecular formula is , with a molecular weight of approximately 418.5 g/mol. The presence of these functional groups is linked to various pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that oxadiazole and thiazole derivatives possess antimicrobial properties against various bacterial strains. The incorporation of thiophene enhances these effects due to its electron-rich nature, which aids in binding to biological targets .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Research on similar compounds has indicated effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antifungal Activity : Preliminary studies indicate that the compound may also exhibit antifungal properties, making it a candidate for further investigation in treating fungal infections.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as thiazole and oxadiazole derivatives are synthesized first.
- Coupling Reactions : These intermediates are then coupled under specific conditions using reagents like thionyl chloride or hydrazine hydrate to form the final product.
- Optimization for Yield : Industrial production may involve optimizing these synthetic routes to enhance yield and purity through advanced purification techniques and quality control measures.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds related to this compound:
| Study | Findings |
|---|---|
| Biological activity of oxadiazole derivatives | Compounds exhibited significant anticancer and antimicrobial activities against various strains |
| Investigation of anti-malarial candidates | Indicated potential anti-malarial properties in structurally similar compounds |
| Thiadiazole derivatives review | Highlighted the importance of heterocycles in drug design with applications in treating tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
